molecular formula C19H19N3O2S B11172432 3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172432
M. Wt: 353.4 g/mol
InChI Key: IQHLMCMKMQDDDQ-UHFFFAOYSA-N
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Description

3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a phenylpropyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized from thiosemicarbazide and carboxylic acids under acidic conditions. The phenylpropyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the methoxybenzamide moiety is attached via an amide coupling reaction using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-hydroxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Reduction: Formation of 3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-dihydrothiadiazol-2-yl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the methoxy and phenylpropyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H19N3O2S/c1-24-16-11-6-10-15(13-16)18(23)20-19-22-21-17(25-19)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,20,22,23)

InChI Key

IQHLMCMKMQDDDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3

Origin of Product

United States

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